An In-depth Technical Guide to 5-Methoxyindan: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 5-Methoxyindan: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 5-Methoxyindan, a key chemical intermediate in the development of novel therapeutics. Intended for researchers, scientists, and professionals in the field of drug development, this document delves into the core chemical structure, physicochemical properties, synthesis methodologies, and the pharmacological significance of its derivatives. The narrative is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for practical application.
Introduction to 5-Methoxyindan: A Versatile Scaffold
5-Methoxyindan is a bicyclic aromatic ether with the chemical formula C₁₀H₁₂O. It consists of a benzene ring fused to a cyclopentane ring, with a methoxy group substituted at the fifth position of the indan nucleus. While not extensively studied as a standalone pharmacological agent, 5-Methoxyindan serves as a crucial building block for the synthesis of a variety of more complex molecules with significant biological activity. Its rigid, conformationally constrained structure makes it an attractive scaffold for the design of ligands targeting various receptors and transporters in the central nervous system.
The primary utility of 5-Methoxyindan in drug discovery lies in its role as a precursor to potent and selective psychoactive compounds, including serotonin releasing agents and receptor modulators. Understanding the chemistry of 5-Methoxyindan is therefore fundamental for the development of next-generation therapeutics in neuropsychopharmacology.
Physicochemical and Spectroscopic Properties
While comprehensive experimental data for 5-Methoxyindan is not widely published, its properties can be inferred from its structure and the well-characterized precursor, 5-Methoxy-1-indanone.
Table 1: Physicochemical Properties of 5-Methoxyindan and its Precursor
| Property | 5-Methoxyindan | 5-Methoxy-1-indanone | Source(s) |
| IUPAC Name | 5-methoxy-2,3-dihydro-1H-indene | 5-methoxy-2,3-dihydro-1H-inden-1-one | |
| Molecular Formula | C₁₀H₁₂O | C₁₀H₁₀O₂ | [1] |
| Molecular Weight | 148.20 g/mol | 162.19 g/mol | [1] |
| Appearance | Predicted: Colorless to pale yellow liquid | White to pale cream/pale yellow crystalline powder | [1] |
| Melting Point | Not available | 104-112 °C | [1] |
| Boiling Point | Not available | 150 °C at 2 mmHg | [2] |
| Solubility | Predicted: Soluble in organic solvents like ethanol, acetone | Soluble in methanol and acetone | [1][2] |
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of 5-Methoxyindan is expected to show characteristic signals for the aromatic protons, the methoxy group protons (a singlet around 3.8 ppm), and the aliphatic protons of the cyclopentane ring. The aromatic region will display a splitting pattern indicative of a 1,2,4-trisubstituted benzene ring. The ¹³C NMR will show distinct signals for the aromatic, aliphatic, and methoxy carbons.
Infrared (IR) Spectroscopy: The IR spectrum of 5-Methoxyindan will be characterized by C-H stretching vibrations of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and a prominent C-O stretching band for the methoxy group (around 1030-1250 cm⁻¹).[3]
Mass Spectrometry (MS): The electron impact mass spectrum of 5-Methoxyindan is expected to show a molecular ion peak (M⁺) at m/z 148. Fragmentation would likely involve the loss of a methyl group from the methoxy moiety (M-15) and benzylic cleavage of the cyclopentane ring.
Synthesis of 5-Methoxyindan
The most direct and industrially scalable synthesis of 5-Methoxyindan proceeds via the reduction of its corresponding ketone, 5-Methoxy-1-indanone. The Wolff-Kishner reduction is a robust and high-yielding method for this transformation.
Synthesis of the Precursor: 5-Methoxy-1-indanone
5-Methoxy-1-indanone is typically synthesized via an intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoic acid.
Reduction of 5-Methoxy-1-indanone to 5-Methoxyindan
The deoxygenation of the carbonyl group of 5-Methoxy-1-indanone to a methylene group is effectively achieved using the Wolff-Kishner reduction.[4] This reaction involves the formation of a hydrazone intermediate, followed by base-catalyzed reduction with the evolution of nitrogen gas.[5][6]
Caption: Synthetic workflow for 5-Methoxyindan via Wolff-Kishner reduction.
Experimental Protocol: Wolff-Kishner Reduction of 5-Methoxy-1-indanone
Causality: The Huang-Minlon modification of the Wolff-Kishner reduction is employed here, which uses a high-boiling solvent like diethylene glycol to facilitate the high temperatures required for the final elimination step, ensuring the reaction goes to completion.[7] The strong base (KOH) is essential for the deprotonation steps in the mechanism.
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Reaction Setup : In a round-bottom flask equipped with a reflux condenser, add 5-Methoxy-1-indanone (1 equivalent).
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Reagent Addition : Add diethylene glycol as the solvent, followed by hydrazine hydrate (excess, typically 3-5 equivalents) and potassium hydroxide pellets (excess, typically 3-5 equivalents).
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Hydrazone Formation : Heat the mixture to around 130-140 °C for 1-2 hours to facilitate the formation of the hydrazone intermediate. Water will be evolved during this step.
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Reduction : Increase the temperature to 190-200 °C to allow for the distillation of water and excess hydrazine. Maintain this temperature for 3-5 hours. The evolution of nitrogen gas should be observed. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up : Cool the reaction mixture to room temperature. Carefully acidify the basic mixture with dilute hydrochloric acid.
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Extraction : Extract the product into a suitable organic solvent such as diethyl ether or dichloromethane.
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Purification : Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 5-Methoxyindan can be further purified by vacuum distillation or column chromatography.
Self-Validation: The successful synthesis can be confirmed by comparing the spectroscopic data (NMR, IR, MS) of the product with the expected values for 5-Methoxyindan. The disappearance of the carbonyl stretch in the IR spectrum (around 1700 cm⁻¹) is a key indicator of a complete reaction.
Derivatives of 5-Methoxyindan and Their Applications in Drug Discovery
5-Methoxyindan is a valuable scaffold for the synthesis of psychoactive compounds, particularly those targeting the serotonergic system. Two notable examples are 5-Methoxy-2-aminoindane (MEAI) and 1-Aminomethyl-5-methoxyindane (AMMI).
Caption: Relationship between 5-Methoxyindan and its key derivatives.
5-Methoxy-2-aminoindane (MEAI)
MEAI is a psychoactive compound that has been investigated for its potential as a "binge-mitigating agent".[8] It is reported to produce a mild euphoric and alcohol-like experience, which may reduce the desire for alcohol consumption.[9]
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Synthesis : The synthesis of MEAI can be envisioned starting from 5-Methoxy-1-indanone. The indanone can be converted to an oxime, which is then reduced to the corresponding amine.
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Pharmacology : MEAI is a novel psychoactive aminoindane derivative.[8] Its pharmacological profile is still under investigation, but it is believed to interact with the serotonergic system.
1-Aminomethyl-5-methoxyindane (AMMI)
AMMI is a selective serotonin releasing agent (SSRA) developed for research purposes.[10]
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Synthesis : The synthesis of AMMI would likely involve the conversion of 5-Methoxy-1-indanone to its corresponding oxime, followed by reduction and subsequent functional group manipulation to introduce the aminomethyl group at the 1-position.
-
Pharmacology : AMMI binds to the serotonin transporter (SERT) and acts as a selective serotonin releasing agent.[10] This makes it a valuable tool for studying the neurobiology of serotonin and for the development of potential antidepressants or anxiolytics.
Safety and Handling
As a laboratory chemical, 5-Methoxyindan and its precursors should be handled with appropriate safety precautions. While specific toxicity data for 5-Methoxyindan is not available, the precursor, 5-Methoxy-1-indanone, is classified as an irritant. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
5-Methoxyindan is a structurally important molecule that serves as a versatile intermediate in the synthesis of pharmacologically active compounds. Its rigid framework provides a solid foundation for the design of selective ligands for CNS targets. The straightforward synthesis of 5-Methoxyindan from its indanone precursor, coupled with the diverse functionalization possibilities of the indan nucleus, ensures its continued relevance in the field of medicinal chemistry and drug discovery. Further research into the derivatives of 5-Methoxyindan holds promise for the development of novel therapeutics for a range of neurological and psychiatric disorders.
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